molecular formula C13H14N2O B14377278 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine CAS No. 89966-76-7

2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine

Cat. No.: B14377278
CAS No.: 89966-76-7
M. Wt: 214.26 g/mol
InChI Key: FCQICBSIVDHBAF-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is known for its unique structure, which includes an ethyl group, a methyl group, a phenyl group, and an oxo group attached to the pyrimidine ring.

Preparation Methods

The synthesis of 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be achieved through various methods. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and can be carried out at room temperature or under reflux conditions.

Chemical Reactions Analysis

2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, hydroxylamine, hydrazine, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of biological activities .

Comparison with Similar Compounds

2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89966-76-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethyl-6-methyl-1-oxido-4-phenylpyrimidin-1-ium

InChI

InChI=1S/C13H14N2O/c1-3-13-14-12(9-10(2)15(13)16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

FCQICBSIVDHBAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C(=CC(=N1)C2=CC=CC=C2)C)[O-]

Origin of Product

United States

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